
2-(1-((4-Bromophenyl)imino)ethyl)-4-chlorophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-((4-Bromophenyl)imino)ethyl)-4-chlorophenol is an organic compound that belongs to the class of phenols It features a bromophenyl group and a chlorophenol group connected through an imino linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-((4-Bromophenyl)imino)ethyl)-4-chlorophenol typically involves the reaction of 4-bromoaniline with 4-chlorophenol in the presence of an oxidizing agent. The reaction proceeds through the formation of an imine intermediate, which is then reduced to yield the final product. Common oxidizing agents used in this reaction include hydrogen peroxide and sodium hypochlorite. The reaction is usually carried out under mild conditions, with temperatures ranging from 25°C to 50°C.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts, such as palladium or platinum, can also enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
2-(1-((4-Bromophenyl)imino)ethyl)-4-chlorophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenols and anilines.
Scientific Research Applications
2-(1-((4-Bromophenyl)imino)ethyl)-4-chlorophenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(1-((4-Bromophenyl)imino)ethyl)-4-chlorophenol involves its interaction with cellular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-chlorophenol: Similar structure but lacks the imino linkage.
2-(1-((4-Chlorophenyl)imino)ethyl)-4-bromophenol: Similar structure with reversed positions of bromine and chlorine atoms.
4-Bromo-2-nitrophenol: Contains a nitro group instead of an imino group.
Uniqueness
2-(1-((4-Bromophenyl)imino)ethyl)-4-chlorophenol is unique due to its specific combination of bromine, chlorine, and imino groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
105533-45-7 |
|---|---|
Molecular Formula |
C14H11BrClNO |
Molecular Weight |
324.60 g/mol |
IUPAC Name |
2-[N-(4-bromophenyl)-C-methylcarbonimidoyl]-4-chlorophenol |
InChI |
InChI=1S/C14H11BrClNO/c1-9(13-8-11(16)4-7-14(13)18)17-12-5-2-10(15)3-6-12/h2-8,18H,1H3 |
InChI Key |
IAWIRAZWEUUJME-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC1=CC=C(C=C1)Br)C2=C(C=CC(=C2)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[4-(4-carboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B11928060.png)
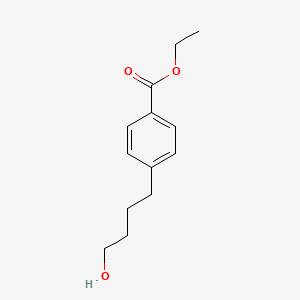
![(1R,2R,4S,5S,6R)-5-Hydroxy-3,7,9-Trioxatricyclo[4.2.1.02,4]nonane](/img/structure/B11928075.png)
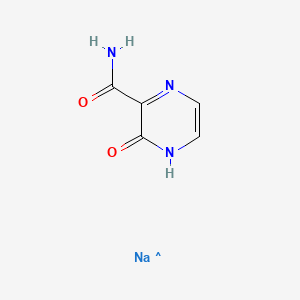
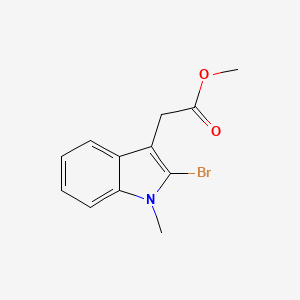
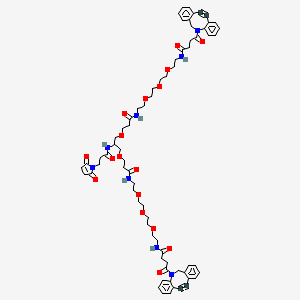


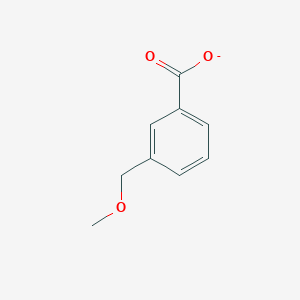


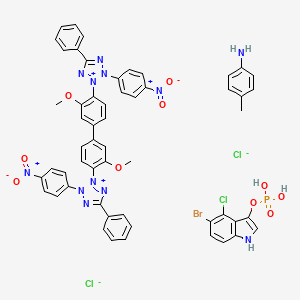
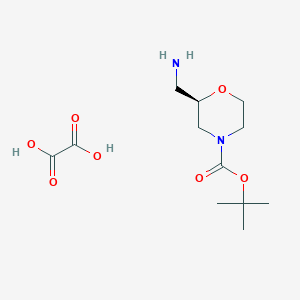
![[2-[[(1~{S})-1-(3-chlorophenyl)-2-fluoranyl-ethyl]amino]-7-methoxy-1,3-benzoxazol-5-yl]-[(2~{S},5~{S})-5-(2-hydroxyethyl)-2-methyl-morpholin-4-yl]methanone](/img/structure/B11928129.png)
